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17-Hydroxyventuricidin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
17-Hydroxyventuricidin A is a macrolide antibiotic produced by Streptomyces species. It

exhibits significant antifungal and antibacterial activity, particularly against Gram-positive

bacteria. As a derivative of the well-studied Venturicidin A, its primary mechanism of action is

the inhibition of F₀F₁ ATP synthase, a critical enzyme in cellular energy production. This

technical guide provides a comprehensive overview of the chemical structure, properties, and

biological activity of 17-Hydroxyventuricidin A, including available experimental data and a

detailed examination of its proposed mechanism of action.

Chemical Structure and Properties
17-Hydroxyventuricidin A is a complex macrolide characterized by a 20-membered lactone

ring glycosidically linked to a carbamoylated deoxysugar moiety. The addition of a hydroxyl

group at the 17th position distinguishes it from its parent compound, Venturicidin A.

Chemical Structure
Below is the two-dimensional chemical structure of 17-Hydroxyventuricidin A.

Caption: 2D Chemical Structure of 17-Hydroxyventuricidin A.
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Physicochemical and Spectroscopic Data
A summary of the known physicochemical and spectroscopic properties of 17-
Hydroxyventuricidin A is presented in Table 1. This data is essential for its identification,

characterization, and handling in a laboratory setting.

Table 1: Physicochemical and Spectroscopic Properties of 17-Hydroxyventuricidin A

Property Value Reference(s)

Molecular Formula C₄₁H₆₇NO₁₂ [1][2]

Molecular Weight 765.97 g/mol [1][2]

CAS Number 113204-43-6 [1]

Appearance White solid [3]

Solubility
Soluble in DMSO, ethanol, and

methanol.
[4][5]

Purity ≥95% (HPLC) [6]

Storage Store at -20°C. [3]

Density (predicted) 1.2 ± 0.1 g/cm³ [7]

Boiling Point (predicted) 900.5 ± 65.0 °C at 760 mmHg [7]

Flash Point (predicted) 498.4 ± 34.3 °C [7]

LogP (predicted) 3.88 [7]

Note: Detailed experimental spectroscopic data such as ¹H and ¹³C NMR chemical shifts and

coupling constants for 17-Hydroxyventuricidin A are not readily available in the public domain

and would likely be found in the primary research literature.

Biological Activity and Mechanism of Action
17-Hydroxyventuricidin A is recognized for its potent antimicrobial properties. It demonstrates

inhibitory activity against a range of filamentous fungi and Gram-positive bacteria.[1]
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Antimicrobial Spectrum
17-Hydroxyventuricidin A has been shown to inhibit the growth of the following

microorganisms:

Fungi:Verticillium dahlia, Fusarium sp., and Candida tropicalis.[1]

Bacteria:Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus.[8]

Mechanism of Action: Inhibition of ATP Synthase
The primary molecular target of the venturicidin class of antibiotics is the F-type ATP synthase

(F₀F₁-ATPase).[8][9] This enzyme is fundamental to cellular energy metabolism, utilizing a

proton gradient to synthesize ATP. 17-Hydroxyventuricidin A, like its congeners, is believed to

bind to the F₀ subunit of the ATP synthase, which is embedded in the cell membrane.[3] This

binding event obstructs the proton channel, thereby inhibiting the synthesis of ATP. The

disruption of this crucial energy-producing pathway ultimately leads to cell death.

The following diagram illustrates the proposed mechanism of action:
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Proposed Mechanism of Action of 17-Hydroxyventuricidin A
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Caption: Inhibition of ATP synthase by 17-Hydroxyventuricidin A.

Experimental Protocols
Detailed experimental protocols for the isolation and specific antimicrobial assays for 17-
Hydroxyventuricidin A are described in the primary literature. The following are generalized

methodologies based on standard practices for such investigations.

Isolation and Purification of 17-Hydroxyventuricidin A
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The isolation of 17-Hydroxyventuricidin A typically involves a multi-step process beginning

with the fermentation of a producing microorganism, such as Streptomyces sp.

General Workflow for Isolation and Purification

1. Fermentation of
Streptomyces sp.

2. Solvent Extraction
of Fermentation Broth

3. Chromatographic Separation
(e.g., Silica Gel, HPLC)

4. Purification of
Active Fractions

5. Structural Elucidation
(NMR, MS, IR)

Click to download full resolution via product page

Caption: A generalized workflow for the isolation of 17-Hydroxyventuricidin A.

A detailed protocol would involve:

Fermentation: Culturing the Streptomyces strain in a suitable nutrient-rich medium under

optimized conditions (temperature, pH, aeration) to promote the production of secondary

metabolites.

Extraction: After a sufficient incubation period, the fermentation broth is harvested. The

mycelium is separated from the supernatant, and both are typically extracted with an organic

solvent like ethyl acetate to isolate the crude mixture of compounds.
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Chromatography: The crude extract is then subjected to various chromatographic

techniques. This may include column chromatography on silica gel, followed by preparative

high-performance liquid chromatography (HPLC) to separate the individual components.

Purification and Characterization: Fractions showing antimicrobial activity are collected and

further purified. The structure of the purified compound is then elucidated using

spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry

(MS), and Infrared (IR) spectroscopy.

Antimicrobial Susceptibility Testing: Disk Diffusion
Assay
The antimicrobial activity of 17-Hydroxyventuricidin A is often assessed using the disk

diffusion method.

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a

sterile saline or broth solution, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked

evenly across the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria,

Potato Dextrose Agar for fungi).

Disk Application: Sterile paper disks are impregnated with a known concentration of 17-
Hydroxyventuricidin A. These disks are then placed onto the inoculated agar surface.

Incubation: The plates are incubated under conditions suitable for the growth of the test

microorganism.

Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the

diameter of the clear zone of no growth around the disk. A larger zone of inhibition indicates

greater susceptibility of the microorganism to the compound.

Conclusion and Future Directions
17-Hydroxyventuricidin A is a promising antimicrobial agent with a well-defined mechanism

of action targeting a fundamental cellular process. Its activity against both fungal and bacterial

pathogens, including those of clinical relevance, makes it a subject of interest for further

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b599847?utm_src=pdf-body
https://www.benchchem.com/product/b599847?utm_src=pdf-body
https://www.benchchem.com/product/b599847?utm_src=pdf-body
https://www.benchchem.com/product/b599847?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


research and development. Future studies should focus on obtaining a more comprehensive

profile of its biological activity, including in vivo efficacy and toxicity studies. Furthermore, its

potential as an antibiotic adjuvant, particularly in overcoming resistance to existing drugs,

warrants further investigation. The elucidation of its precise binding site on the F₀ subunit of

ATP synthase could also pave the way for the rational design of novel, more potent

antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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